molecular formula C8H10N8O B12929214 1H-Pyrazole-4-carboxamide, 5-amino-1-(6-hydrazino-3-pyridazinyl)- CAS No. 69720-62-3

1H-Pyrazole-4-carboxamide, 5-amino-1-(6-hydrazino-3-pyridazinyl)-

Cat. No.: B12929214
CAS No.: 69720-62-3
M. Wt: 234.22 g/mol
InChI Key: KZUYOYNZAPIJHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazole-4-carboxamide, 5-amino-1-(6-hydrazino-3-pyridazinyl)- is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a pyrazole ring fused with a pyridazine ring, which imparts distinct chemical properties.

Preparation Methods

The synthesis of 1H-Pyrazole-4-carboxamide, 5-amino-1-(6-hydrazino-3-pyridazinyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with pyrazole carboxamides under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

1H-Pyrazole-4-carboxamide, 5-amino-1-(6-hydrazino-3-pyridazinyl)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrazole-4-carboxamide, 5-amino-1-(6-hydrazino-3-pyridazinyl)- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has shown that derivatives of this compound may act as inhibitors of specific enzymes or receptors, making them potential candidates for drug development.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties

Mechanism of Action

The mechanism by which 1H-Pyrazole-4-carboxamide, 5-amino-1-(6-hydrazino-3-pyridazinyl)- exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various molecular targets, leading to diverse biological effects .

Comparison with Similar Compounds

When compared to similar compounds, 1H-Pyrazole-4-carboxamide, 5-amino-1-(6-hydrazino-3-pyridazinyl)- stands out due to its unique combination of a pyrazole and pyridazine ring. Similar compounds include:

This uniqueness makes 1H-Pyrazole-4-carboxamide, 5-amino-1-(6-hydrazino-3-pyridazinyl)- a valuable compound for research and industrial applications.

Properties

CAS No.

69720-62-3

Molecular Formula

C8H10N8O

Molecular Weight

234.22 g/mol

IUPAC Name

5-amino-1-(6-hydrazinylpyridazin-3-yl)pyrazole-4-carboxamide

InChI

InChI=1S/C8H10N8O/c9-7-4(8(10)17)3-12-16(7)6-2-1-5(13-11)14-15-6/h1-3H,9,11H2,(H2,10,17)(H,13,14)

InChI Key

KZUYOYNZAPIJHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1NN)N2C(=C(C=N2)C(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.